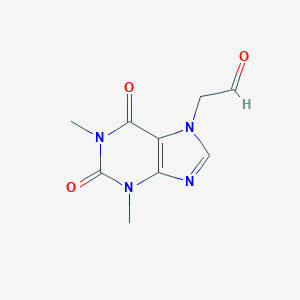

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde

描述

Theophyline impurity.

作用机制

Doxofylline Impurity 2, also known as 7-Theophyllineacetaldehyde, Doxophylline metabolite M1, theophylline-7-acetaldehyde, (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde, or Theophylline acetaldehyde, is a derivative of theophylline and doxofylline . Here is an overview of its mechanism of action:

Target of Action

It is derived from theophylline and doxofylline, which primarily target phosphodiesterase (pde) enzymes .

Mode of Action

The exact mode of action of Doxofylline Impurity 2 is unclear. Theophylline and doxofylline, from which it is derived, inhibit pde enzymes, leading to increased levels of cyclic adenine monophosphate (camp), which promotes smooth muscle relaxation .

Biochemical Pathways

The inhibition of PDE enzymes by Doxofylline Impurity 2 leads to an increase in cAMP levels. This increase in cAMP promotes the relaxation of bronchial smooth muscle, leading to bronchodilation .

Result of Action

The result of the action of Doxofylline Impurity 2 is likely to be bronchodilation due to the relaxation of bronchial smooth muscle. This is based on the known effects of theophylline and doxofylline .

生化分析

Cellular Effects

Doxofylline, the parent compound, has been shown to have significant effects on various types of cells and cellular processes . It can counteract the constricting effect of adenosine on the respiratory tract, dilate the bronchi, and inhibit the severity of inflammatory factors, thus providing an anti-inflammatory effect .

Molecular Mechanism

The parent compound, Doxofylline, is known to exert its effects primarily through inhibiting the activities of the phosphodiesterase (PDE) enzyme

Temporal Effects in Laboratory Settings

The temporal effects of Theophylline-7-acetaldehyde in laboratory settings are not well-documented. The parent compound, Doxofylline, has been shown to have significant effects over time. For example, a long-term study on the efficacy and safety of Doxofylline in the treatment of asthma showed a significant reduction in the average asthma events rate from month 1 to month 24 .

Dosage Effects in Animal Models

Studies on Doxofylline have shown that it can improve ventilation and air exchange during mechanical ventilation in rats with chronic obstructive pulmonary disease (COPD), reduce the inflammatory response and oxidative stress, and mitigate the degree of pulmonary tissue injury .

Metabolic Pathways

Doxofylline is thought to undergo hepatic metabolism which accounts for 90% of total drug clearance .

生物活性

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde is a purine derivative that has garnered attention for its potential therapeutic applications, particularly in pain management. This compound exhibits selective antagonistic activity against the transient receptor potential cation channel A1 (TRPA1), which plays a significant role in pain signaling pathways. Understanding its biological activity is crucial for exploring its utility in clinical settings.

- Molecular Formula : C₁₁H₁₄N₄O₃

- Molecular Weight : 250.26 g/mol

- Physical State : White to beige solid

- Melting Point : 221-223°C

- Solubility : Soluble in dimethyl sulfoxide at a concentration of 10 mg/mL

The primary mechanism of action for this compound is its role as a selective TRPA1 antagonist. It effectively inhibits calcium influx induced by various agents such as allyl isothiocyanate (AITC) and formalin. The compound demonstrates IC50 values of approximately 5.3 μM and 6.2 μM against these agents respectively, indicating its potency in modulating pain pathways without significantly affecting other related channels like TRPV1 or TRPV4.

Pain Modulation

The selective inhibition of TRPA1 by this compound suggests its potential application in treating chronic inflammatory and neuropathic pain conditions. By specifically targeting TRPA1-mediated responses, it may provide a safer alternative to traditional analgesics that often affect multiple pathways and can lead to adverse effects.

Comparison with Similar Compounds

The following table summarizes the characteristics of structurally similar compounds that also exhibit TRPA1 antagonistic properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide | C₁₁H₁₄N₄O₃ | Selective TRPA1 antagonist with different phenyl substituent |

| 2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)-N-(4-methylthiazol-2-yl)acetamide | C₁₁H₁₄N₄O₃ | Contains thiazole moiety; different biological activity profile |

| N-(4-sec-butylphenyl)-2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-y)acetamide | C₁₁H₁₄N₄O₃ | Variation in alkyl substituent; potential differences in pharmacokinetics |

These compounds illustrate how variations in substituents can influence biological activity and selectivity towards specific ion channels or receptors.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Selective TRPA1 Inhibition : The compound selectively inhibits TRPA1-mediated responses without affecting other ion channels like TRPV1 or TRPV4. This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader-spectrum analgesics.

- Potential Therapeutic Applications : Due to its ability to modulate pain signaling pathways effectively, this compound is being investigated as a candidate for therapeutic applications in various inflammatory conditions.

- Stability and Storage : The compound remains stable at room temperature for up to two years when stored properly. This stability is advantageous for pharmaceutical development and research applications.

Case Studies

A case study involving the use of this compound in animal models demonstrated significant analgesic effects in response to inflammatory pain stimuli. The study reported reduced nociceptive behavior in treated subjects compared to control groups receiving standard analgesics. These findings support the compound's potential role in pain management therapies.

科学研究应用

Respiratory Medicine

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde is noted as an impurity in the synthesis of doxofylline, a drug used for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its structural characteristics may influence the pharmacological properties of doxofylline, making it essential to study this compound for quality control and efficacy assessments in pharmaceutical formulations .

Antioxidant Properties

Research indicates that purine derivatives may exhibit antioxidant properties. The presence of this compound could enhance the antioxidant capacity of formulations aimed at reducing oxidative stress in various biological systems. This aspect is particularly relevant in developing therapies for conditions associated with oxidative damage .

Metabolic Studies

The compound serves as a metabolite in the metabolic pathways of certain drugs. Understanding its metabolism can aid in predicting drug interactions and side effects associated with purine-based medications. This knowledge is vital for optimizing therapeutic regimens and improving patient outcomes .

Enzyme Inhibition Studies

The structure of this compound suggests potential interactions with various enzymes involved in nucleotide metabolism. Studies focusing on enzyme inhibition can provide insights into its role in cellular processes and its potential as a lead compound for developing enzyme inhibitors .

Molecular Modeling and Docking Studies

Computational studies utilizing molecular docking can help elucidate the binding affinities of this compound with target proteins. Such studies are crucial for drug design and understanding how modifications to the purine structure can enhance biological activity or reduce toxicity .

Quality Control in Drug Manufacturing

As an impurity in commercial drugs like doxofylline, this compound is significant for analytical chemists involved in quality control processes. Its detection and quantification are essential for ensuring the safety and efficacy of pharmaceutical products .

Chromatographic Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC) methods to assess purity levels during the synthesis of related pharmaceuticals. This application is vital for maintaining compliance with regulatory standards and ensuring product consistency across batches .

属性

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIWYKGAOIXZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560845 | |

| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-53-9 | |

| Record name | Theophylline-7-acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOPHYLLINE-7-ACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP5Z8JL7A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the major metabolic pathway of doxophylline in humans?

A1: Research indicates that doxophylline metabolism primarily begins with cytochrome P450 (P450)-mediated oxidation at the C ring of the molecule. [] This rate-limiting step leads to the formation of theophylline acetaldehyde (M1), identified as the most abundant metabolite in human liver microsomes. [] Interestingly, despite being the primary metabolite produced in the liver, theophylline acetaldehyde is found in low concentrations in human plasma. [] This suggests further metabolic conversion occurring downstream.

Q2: What happens to theophylline acetaldehyde after it is formed?

A2: Theophylline acetaldehyde (M1) undergoes further conversion by cytosolic non-P450 dismutase. [] This enzymatic process transforms M1 into two main end products: theophylline-7-acetic acid (M2) and etophylline (M4). [] The efficiency of this dismutation process is influenced by the cellular ratio of NADP+/NADPH. [] These findings shed light on the metabolic fate of theophylline acetaldehyde and the key enzymes involved in its conversion to doxophylline's final metabolic products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。